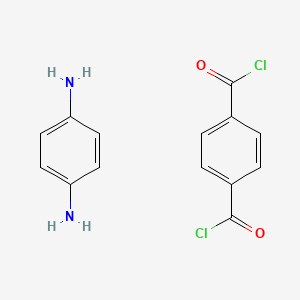
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride is a compound with the molecular formula C14H12Cl2N2O2 and a molecular weight of 311.163 g/mol . This compound is known for its use in the production of high-performance polymers and aramid fibers, such as Kevlar. It is a combination of benzene-1,4-diamine and benzene-1,4-dicarbonyl chloride, which are both important intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,4-dicarbonyl chloride can be synthesized by the reaction of terephthalic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide . Another method involves the chlorination of dimethyl terephthalate . Benzene-1,4-diamine is typically produced by the reduction of nitrobenzene derivatives .
Industrial Production Methods
Commercial production of benzene-1,4-dicarbonyl chloride involves the reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid . This process is carried out under reflux conditions with the use of solid sodium carbonate to neutralize the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions.
Condensation Reactions: It can react with diamines to form polyamides.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of benzene-1,4-dicarbonyl chloride.
Catalysts: N,N-dimethylformamide and aluminum chloride are commonly used
Major Products Formed
Polyamides: Formed by the reaction of benzene-1,4-dicarbonyl chloride with diamines.
Aromatic Compounds: Resulting from substitution reactions.
Scientific Research Applications
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-performance polymers.
Biology: Employed in the study of molecular interactions and binding mechanisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of aramid fibers, which are known for their strength and durability.
Mechanism of Action
The mechanism of action of benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride involves its ability to form strong covalent bonds with other molecules. This property is exploited in the production of polymers, where the compound acts as a cross-linking agent . The molecular targets include amine and carboxyl groups, which facilitate the formation of polyamides .
Comparison with Similar Compounds
Similar Compounds
Terephthaloyl Chloride: Similar in structure and used in the production of aramid fibers.
Para-Phenylenediamine: Another compound used in the synthesis of high-performance polymers.
Uniqueness
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride is unique due to its dual functionality, combining the properties of both benzene-1,4-diamine and benzene-1,4-dicarbonyl chloride. This allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
26125-61-1 |
|---|---|
Molecular Formula |
C14H12Cl2N2O2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O2.C6H8N2/c9-7(11)5-1-2-6(4-3-5)8(10)12;7-5-1-2-6(8)4-3-5/h1-4H;1-4H,7-8H2 |
InChI Key |
KIEIYPCTMJWBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(=O)Cl.C1=CC(=CC=C1N)N |
Related CAS |
26125-61-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















